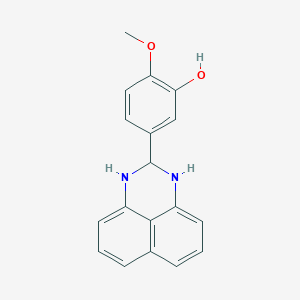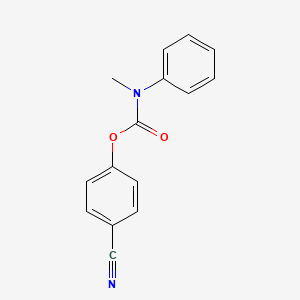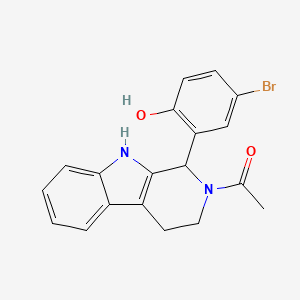
5-(2,3-dihydro-1H-perimidin-2-yl)-2-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,3-dihydro-1H-perimidin-2-yl)-2-methoxyphenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound belongs to the class of phenols and is also known as '2-methoxy-5-(2,3-dihydro-1H-perimidin-2-yl)phenol'.
作用机制
The mechanism of action of 5-(2,3-dihydro-1H-perimidin-2-yl)-2-methoxyphenol is not fully understood. However, it has been proposed that this compound exerts its anti-cancer activity by inhibiting the activity of certain enzymes involved in cell proliferation and inducing apoptosis. In addition, it has also been suggested that this compound exerts its anti-inflammatory activity by inhibiting the production of certain pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-(2,3-dihydro-1H-perimidin-2-yl)-2-methoxyphenol has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. In addition, it has also been found to exhibit anti-inflammatory activity by inhibiting the production of certain pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using 5-(2,3-dihydro-1H-perimidin-2-yl)-2-methoxyphenol in lab experiments is its potential as an anti-cancer agent. It has been found to exhibit excellent anti-cancer activity and has the potential to be developed into a new cancer therapy. In addition, this compound has also been found to exhibit excellent catalytic activity and selectivity in several reactions, making it a potential catalyst in various chemical reactions.
One of the limitations of using 5-(2,3-dihydro-1H-perimidin-2-yl)-2-methoxyphenol in lab experiments is its limited solubility in water. This can make it difficult to dissolve this compound in aqueous solutions, which can affect its activity in certain assays.
未来方向
There are several future directions for the study of 5-(2,3-dihydro-1H-perimidin-2-yl)-2-methoxyphenol. One of the main future directions is the development of this compound as a new anti-cancer therapy. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its activity against different types of cancer.
Another future direction is the study of this compound as a plant growth regulator. Further studies are needed to determine the optimal concentration and application method of this compound for promoting plant growth and increasing their resistance to environmental stress.
In addition, further studies are also needed to explore the potential use of 5-(2,3-dihydro-1H-perimidin-2-yl)-2-methoxyphenol as a catalyst in various chemical reactions. This compound has shown excellent catalytic activity and selectivity in several reactions, and further studies are needed to optimize its activity and selectivity in different reactions.
合成方法
The synthesis of 5-(2,3-dihydro-1H-perimidin-2-yl)-2-methoxyphenol can be achieved through several methods. One of the most common methods is the reaction of 2-methoxyphenol with 2,3-diaminopyridine in the presence of a catalyst such as palladium on carbon. This reaction leads to the formation of the target compound with a yield of around 70%. Other methods include the reaction of 2-methoxyphenol with 2,3-diaminopyridine in the presence of a base such as sodium hydride or potassium carbonate.
科学研究应用
5-(2,3-dihydro-1H-perimidin-2-yl)-2-methoxyphenol has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as an anti-cancer agent. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In agriculture, 5-(2,3-dihydro-1H-perimidin-2-yl)-2-methoxyphenol has been studied for its potential use as a plant growth regulator. It has been found to promote the growth of plants and increase their resistance to environmental stress.
In material science, this compound has been studied for its potential use as a catalyst in various chemical reactions. It has been found to exhibit excellent catalytic activity and selectivity in several reactions.
属性
IUPAC Name |
5-(2,3-dihydro-1H-perimidin-2-yl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-22-16-9-8-12(10-15(16)21)18-19-13-6-2-4-11-5-3-7-14(20-18)17(11)13/h2-10,18-21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHNINLDBDANIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-dihydro-1H-perimidin-2-yl)-2-methoxyphenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine](/img/structure/B4894597.png)
![11-(2-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4894616.png)
![2-{3-[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]phenyl}-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B4894622.png)

![N-[5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4894639.png)
![4-bromo-N-[2-(tert-butylthio)ethyl]benzenesulfonamide](/img/structure/B4894654.png)
![N,N-diethyl-2-[2-(2-iodophenoxy)ethoxy]ethanamine](/img/structure/B4894671.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4894685.png)

![4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B4894698.png)
![N-(4-chlorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B4894700.png)
